0Aka1qwt6Q
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Overview
Description
The compound 4-Bromo-2-hydroxy-5-methoxybenzeneethanol (also known by its identifier 0Aka1qwt6Q) is a chemical substance with the molecular formula C9H11BrO3 . It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzene ring, along with an ethanol side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-Bromo-2-hydroxy-5-methoxybenzeneethanol involves the reaction of 2-Bromo-5-hydroxy-4-methoxybenzenemethanol with thionyl chloride in dry chloroform at 0°C. The mixture is then stirred at ambient temperature for 3 hours. The solvent is removed in vacuo, and the residue is dissolved in ether and washed with water, saturated sodium bicarbonate, and brine. The product is then dried over sodium sulfate, filtered, and concentrated in vacuo to yield colorless crystals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-hydroxy-5-methoxybenzeneethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4-Bromo-2-hydroxy-5-methoxybenzaldehyde.
Reduction: 4-Bromo-2-hydroxy-5-methoxybenzene.
Substitution: 4-Methoxy-2-hydroxy-5-methoxybenzene derivatives.
Scientific Research Applications
4-Bromo-2-hydroxy-5-methoxybenzeneethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-5-methoxybenzeneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol side chain.
4-Bromo-2-hydroxy-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol side chain.
Uniqueness
4-Bromo-2-hydroxy-5-methoxybenzeneethanol is unique due to the presence of both a hydroxyl group and a methoxy group on the benzene ring, along with an ethanol side chain. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
359844-37-4 |
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Molecular Formula |
C9H11BrO3 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxyethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-13-9-4-6(2-3-11)8(12)5-7(9)10/h4-5,11-12H,2-3H2,1H3 |
InChI Key |
CAZLJRDRMZMEES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCO)O)Br |
Origin of Product |
United States |
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